

Revolutionizing Peptide Synthesis: A Detailed Guide to HATU Coupling Protocols

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Compound of Interest

Compound Name: HATU

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Introduction

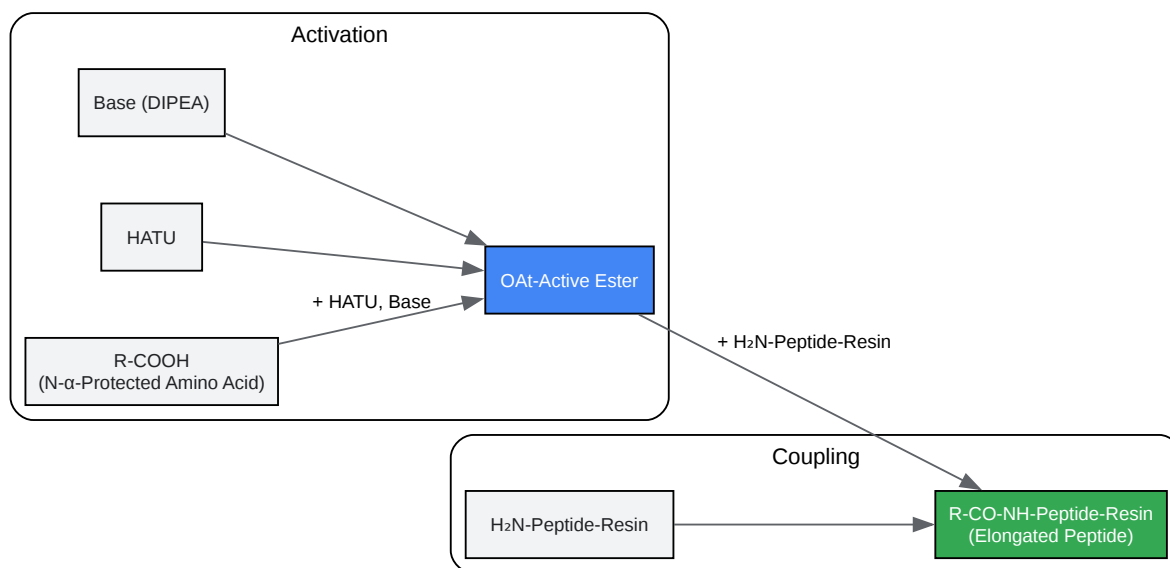
In the landscape of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of reaction efficiency, peptide purity, and overall success. Among the premier activating agents, **HATU** (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has established itself as a reagent of choice for its rapid reaction kinetics, high coupling efficiency, and remarkable ability to suppress racemization.[1][2][3] These attributes make **HATU** an invaluable tool for the synthesis of simple to complex peptides, including those with sterically hindered or aggregation-prone sequences.[4]

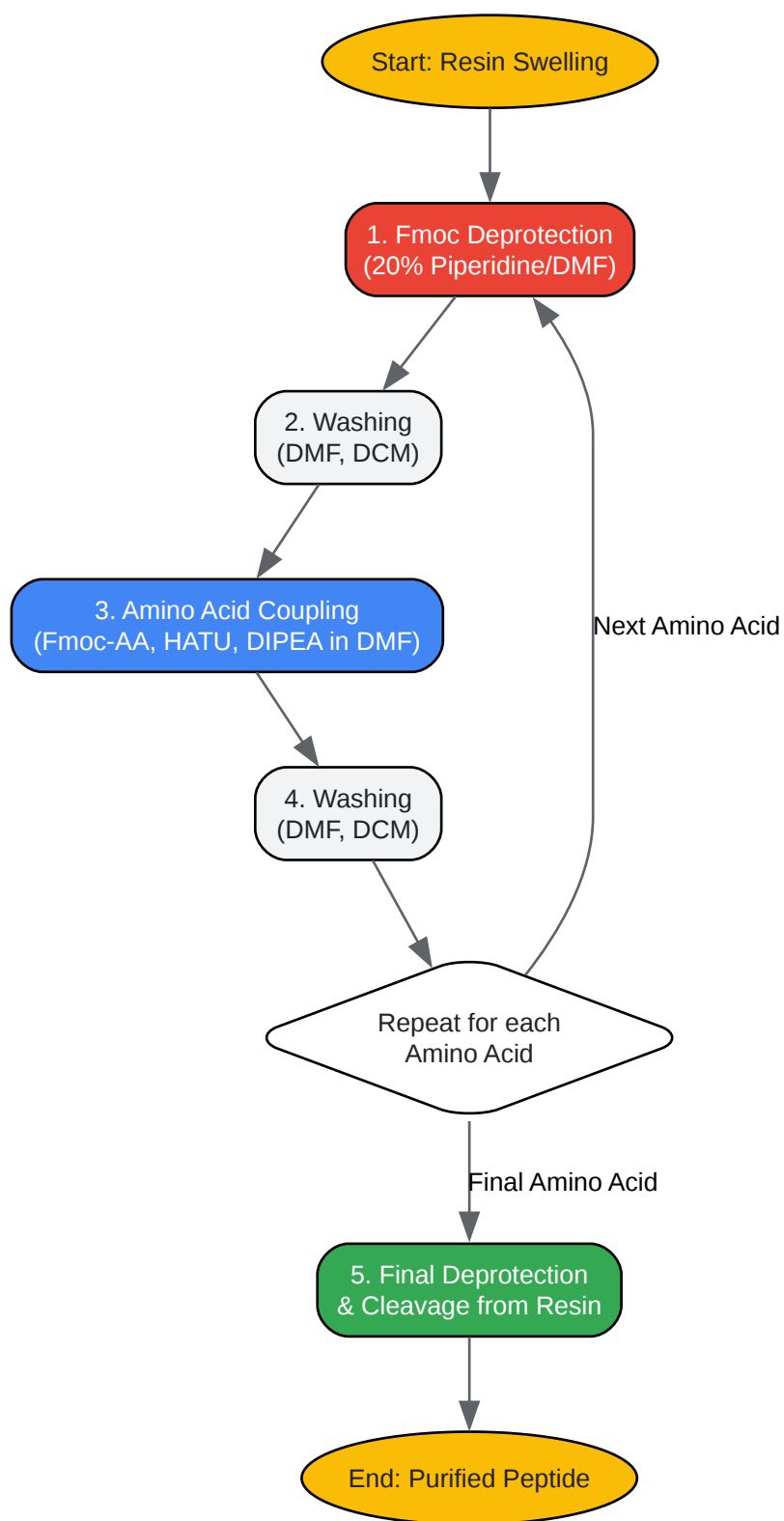
This document provides detailed application notes and standardized protocols for **HATU**-mediated peptide coupling in SPPS, designed to guide researchers, scientists, and drug development professionals in optimizing their peptide synthesis workflows.

Mechanism of Action

HATU is an aminium salt-based coupling reagent that activates a carboxylic acid to form a highly reactive OAt-active ester.[2] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is crucial to its high performance, as it accelerates the coupling reaction and minimizes the risk of epimerization.[2] The general mechanism is as follows:

- Activation: In the presence of a tertiary base, typically N,N-diisopropylethylamine (DIPEA), the carboxylic acid of the N- α -protected amino acid is deprotonated. The resulting carboxylate attacks **HATU** to form the OAt-active ester.
- Coupling: The free N-terminal amine of the resin-bound peptide attacks the carbonyl carbon of the highly reactive OAt-active ester, leading to the formation of the desired peptide bond.





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